4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate
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Overview
Description
4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C14H17BrO3 and a molecular weight of 313.19 g/mol . This compound is known for its applications in various fields, including organic synthesis and material science. It is a solid at room temperature and is often used as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate typically involves the esterification of 4-(2-bromopropanoyl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of substituted phenyl esters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloropropanoyl)phenyl 2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoropropanoyl)phenyl 2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of bromine.
4-(2-Iodopropanoyl)phenyl 2,2-dimethylpropanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate makes it more reactive in nucleophilic substitution reactions compared to its chlorine and fluorine analogs. The bromine atom is a better leaving group, which can enhance the efficiency of certain chemical transformations .
Properties
IUPAC Name |
[4-(2-bromopropanoyl)phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-9(15)12(16)10-5-7-11(8-6-10)18-13(17)14(2,3)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOJGOGSLIIZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-47-7 |
Source
|
Record name | 4-(2-bromopropanoyl)phenyl 2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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